molecular formula C10H13Cl2N3 B13587234 6-(Aminomethyl)quinolin-4-amine dihydrochloride

6-(Aminomethyl)quinolin-4-amine dihydrochloride

Cat. No.: B13587234
M. Wt: 246.13 g/mol
InChI Key: NDRHNHWJYABHSO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)quinolin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

6-(aminomethyl)quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;;/h1-5H,6,11H2,(H2,12,13);2*1H

InChI Key

NDRHNHWJYABHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1CN)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects[1][2][3]. The 4-aminoquinoline chemotype, in particular, has proven to be a privileged structure, capable of interacting with a range of biological targets[4]. This guide focuses on 6-(Aminomethyl)quinolin-4-amine dihydrochloride, a molecule of significant interest due to its structural features. While direct mechanistic data for this specific compound is not yet prevalent in public-domain literature, its architecture allows for the formulation of several evidence-based hypotheses. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured, in-depth approach to systematically unraveling its mechanism of action. We will synthesize insights from related compounds to propose plausible biological targets and signaling pathways, and provide detailed, field-proven experimental protocols to test these hypotheses. Our core directive is to equip researchers with a logical and scientifically rigorous roadmap for investigation.

Introduction: The Scientific Rationale for Investigating 6-(Aminomethyl)quinolin-4-amine

The quinoline ring system is a bicyclic heterocycle that has been a prolific source of biologically active compounds[2][3]. The 4-aminoquinoline subclass, famously represented by the antimalarial drug chloroquine, is known for its unique physicochemical properties, particularly the presence of two basic nitrogen centers which can become protonated in acidic environments[1]. This property is central to the lysosomotropic mechanism of action of chloroquine, where the compound accumulates in the acidic food vacuole of the malaria parasite[5].

The structure of 6-(Aminomethyl)quinolin-4-amine features this key 4-amino group, suggesting potential for similar pH-trapping mechanisms. Furthermore, the substitution at the 6-position is critical for modulating biological activity. While a C6-fluorine is common in quinolone antibiotics for targeting bacterial DNA gyrase, an amino group at this position has also been shown to confer potent antibacterial activity[6][7]. The aminomethyl group at C6 in our compound of interest introduces an additional basic site and a potential point of interaction with biological targets. Given the broad activities of related quinolines—ranging from kinase inhibition to immunomodulation—a systematic investigation is warranted to define the therapeutic potential of 6-(Aminomethyl)quinolin-4-amine.

Plausible Mechanistic Hypotheses Based on Structural Analogs

In the absence of direct evidence, we can formulate several plausible hypotheses for the mechanism of action of 6-(Aminomethyl)quinolin-4-amine by examining its structural relatives.

Hypothesis 1: Immunomodulation via Toll-Like Receptor (TLR) Agonism

A compelling hypothesis arises from the known activity of imidazoquinolines and related small molecules as agonists of endosomal Toll-like receptors, specifically TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses. Their activation triggers downstream signaling cascades, primarily through MyD88 and NF-κB, leading to the production of pro-inflammatory cytokines and Type I interferons. The 4-aminoquinoline scaffold is known to be a pharmacophore for TLR agonists[1]. The overall structure of 6-(Aminomethyl)quinolin-4-amine shares features with known TLR7/8 agonists, making this a primary avenue for investigation.

Hypothesis 2: Disruption of Lysosomal Function (Lysosomotropism)

The presence of multiple basic amine functionalities suggests that 6-(Aminomethyl)quinolin-4-amine could act as a weak base. Such compounds can freely diffuse across cell membranes in their neutral state but become protonated and trapped within acidic intracellular compartments, such as lysosomes and endosomes[1][5]. This accumulation can raise the lysosomal pH, leading to the inhibition of acid-dependent hydrolases and disruption of critical cellular processes like autophagy, endocytosis, and antigen presentation. This mechanism is central to the action of chloroquine and could be a key component of the activity of the title compound, particularly in contexts like cancer and viral infections where autophagy plays a significant role.

Hypothesis 3: Targeting G-Quadruplex DNA Structures

Certain planar heterocyclic scaffolds, including quinoline derivatives, have been shown to act as G-quadruplex (G4) ligands[8]. G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and oncogene promoter regions. Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, leading to anticancer effects. The planar quinoline core of 6-(Aminomethyl)quinolin-4-amine, coupled with its side chains that could interact with the grooves of the G4 structure, makes this a viable hypothesis for potential anticancer activity[8].

Experimental Roadmap for Elucidating the Mechanism of Action

This section provides a logical, multi-step workflow to systematically test the proposed hypotheses and identify the primary mechanism of action.

Workflow Overview

The proposed workflow is designed to move from broad, phenotype-based screening to specific, target-based validation.

G cluster_0 Phase 1: Phenotypic & Initial Target Screening cluster_1 Phase 2: Hypothesis-Driven Mechanistic Assays cluster_2 Phase 3: Target Validation & Downstream Signaling A Cytotoxicity Screening (Cancer Cell Panel) E Lysosomotropism Assay (LysoTracker Staining) A->E If cytotoxic F G-Quadruplex Binding Assay (FRET-Melting) A->F If cytotoxic H Autophagy Flux Assay (LC3-II Turnover) A->H If cytotoxic B Immunomodulatory Screening (e.g., Cytokine Profiling in PBMCs) D TLR7/8 Reporter Assay (HEK-Blue Cells) B->D If immunomodulatory C Broad Kinase Panel Screen G NF-κB Activation Assay (Western Blot for p-p65) D->G If TLR7/8 active I Telomerase Activity Assay (TRAP Assay) F->I If G4 binding

Caption: Experimental workflow for MoA elucidation.

Detailed Experimental Protocols

Protocol 1: TLR7/8 Activation Reporter Assay

  • Objective: To determine if 6-(Aminomethyl)quinolin-4-amine activates TLR7 and/or TLR8 signaling.

  • Methodology:

    • Cell Lines: Use HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (InvivoGen). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

    • Seeding: Plate the HEK-Blue™ cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Prepare serial dilutions of 6-(Aminomethyl)quinolin-4-amine dihydrochloride (e.g., from 0.1 µM to 100 µM). Use known TLR7 agonist (e.g., Imiquimod) and TLR8 agonist (e.g., R848) as positive controls, and sterile water or DMSO as a vehicle control. Add the compounds to the respective wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Detection: Add QUANTI-Blue™ Solution to a new 96-well plate. Transfer a small aliquot of the supernatant from the cell culture plate to the QUANTI-Blue™ plate.

    • Readout: Incubate the QUANTI-Blue™ plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer. An increase in absorbance indicates SEAP activity and thus, NF-κB activation.

Protocol 2: Lysosomotropism Assessment via Live-Cell Imaging

  • Objective: To visualize the accumulation of the compound in acidic organelles.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HeLa or MCF-7) on glass-bottom confocal dishes.

    • Staining: Incubate the cells with LysoTracker™ Red DND-99 (50-75 nM) for 30 minutes at 37°C to label lysosomes.

    • Treatment: Remove the LysoTracker medium and replace it with fresh medium containing 6-(Aminomethyl)quinolin-4-amine (at a concentration determined from cytotoxicity assays, e.g., IC50). Chloroquine (50 µM) should be used as a positive control.

    • Imaging: Perform live-cell imaging using a confocal microscope. The intrinsic fluorescence of the quinoline ring can often be visualized in the blue/cyan channel (e.g., excitation at ~350-400 nm). Capture images at different time points (e.g., 30 min, 1 hr, 4 hr) to observe co-localization of the compound's fluorescence with the LysoTracker Red signal.

    • Analysis: Quantify the co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to obtain a Pearson's correlation coefficient.

Protocol 3: G-Quadruplex Binding Analysis using FRET-Melting Assay

  • Objective: To assess the ability of the compound to bind and stabilize G-quadruplex DNA structures.

  • Methodology:

    • Oligonucleotides: Use a fluorescently labeled DNA oligonucleotide known to form a G-quadruplex, such as F21T (5'-FAM-G₃(T₂AG₃)₃-TAMRA-3'), which is derived from the human telomeric sequence.

    • Assay Buffer: Prepare an assay buffer, typically containing potassium ions which are necessary for G4 formation (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

    • Assay Setup: In a 96-well qPCR plate, add the F21T oligonucleotide (e.g., 200 nM), the assay buffer, and varying concentrations of 6-(Aminomethyl)quinolin-4-amine. Use a known G4 ligand (e.g., BRACO-19) as a positive control.

    • Melting Curve Analysis: Use a real-time PCR machine to perform a melt curve analysis. Heat the plate from room temperature to 95°C with a slow ramp rate, measuring fluorescence at each temperature increment. In the folded G4 state, the FAM (donor) and TAMRA (quencher) fluorophores are in close proximity, resulting in low fluorescence. As the G4 unfolds (melts), the fluorophores separate, causing an increase in FAM fluorescence.

    • Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G4 structures are unfolded. A stabilizing ligand will increase the Tₘ. Plot the change in Tₘ (ΔTₘ) as a function of the compound concentration.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear interpretation.

Table 1: Summary of In Vitro Mechanistic Data

AssayEndpoint6-(Aminomethyl)quinolin-4-aminePositive Control
TLR7 Reporter Assay EC₅₀ (µM)[Experimental Value]Imiquimod: [Value]
TLR8 Reporter Assay EC₅₀ (µM)[Experimental Value]R848: [Value]
Lysosome Staining Pearson's Coeff.[Experimental Value]Chloroquine: >0.8
G4 FRET-Melting ΔTₘ at 10 µM (°C)[Experimental Value]BRACO-19: [Value]

A high Pearson's coefficient (>0.7) in the lysosomotropism assay would strongly support Hypothesis 2. A low micromolar or nanomolar EC₅₀ in the TLR reporter assays would validate Hypothesis 1. A significant ΔTₘ (>5 °C) in the FRET-melting assay would provide evidence for Hypothesis 3. Positive results would then guide downstream experiments into the respective signaling pathways.

Visualizing the TLR7/8 Signaling Pathway

Should the TLR reporter assay yield a positive result, the following pathway would be implicated.

TLR_Pathway cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene Pro-inflammatory Gene Expression (TNFα, IL-6, IFNα) NFkB_nuc->Gene Compound 6-(Aminomethyl) quinolin-4-amine Compound->TLR7_8 Agonist Binding

Caption: Hypothesized TLR7/8 signaling pathway activation.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride. By leveraging knowledge of structurally similar compounds, we have proposed three scientifically sound hypotheses: TLR7/8 agonism, lysosomotropism, and G-quadruplex stabilization. The detailed experimental protocols provided offer a clear and robust path to test these hypotheses, moving from broad phenotypic observations to specific molecular interactions. The results of this investigative roadmap will be crucial in defining the pharmacological profile of this promising compound and will guide its future development as a potential therapeutic agent in immunology, oncology, or infectious diseases.

References

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Romero, A. H., et al. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • O'Neill, P. M., et al. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Vora, J. J., et al. (2019, April 19). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. Available at: [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

  • Medicinal Chemistry Lectures. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Taylor & Francis Online. (2021). Quinoline – Knowledge and References. Available at: [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2001, June 11). EP2511844A2 - Advanced drug development and manufacturing.
  • Kim, Y., et al. (2020, October 15). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
  • Google Patents. (2001, February 23). (12) United States Patent. Available at: [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry. Available at: [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Available at: [Link]

  • MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]

  • Google Patents. (n.d.). US4431807A - 4-Methyl-5-(unsubstituted and substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Formaldehyde 4-nonylphenol oxirane. PubChem. Available at: [Link]

Sources

Biological Activity & Technical Profile: 6-(Aminomethyl)quinolin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(Aminomethyl)quinolin-4-amine dihydrochloride , a specialized functionalized heterocycle. While less ubiquitous than its isoquinoline counterparts (e.g., Fasudil derivatives), this compound represents a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for targeting serine/threonine kinases (e.g., ROCK, PKA) and exploring Toll-like Receptor (TLR) structure-activity relationships.

Executive Technical Summary

6-(Aminomethyl)quinolin-4-amine dihydrochloride is a bidentate pharmacophore characterized by a planar quinoline core, a primary amine at the C4 position (mimicking the adenine of ATP), and a flexible aminomethyl arm at C6.

  • Primary Classification: Kinase Inhibitor Scaffold / Bioisostere.

  • Key Biological Targets: Rho-associated Protein Kinase (ROCK), Protein Kinase A/C (PKA/PKC), and potentially Toll-like Receptors (TLR7/8) as a positional probe.

  • Chemical Identity:

    • CAS: 2742659-73-8 (Dihydrochloride salt)

    • Molecular Formula: C₁₀H₁₃Cl₂N₃

    • Solubility: Highly soluble in water (>50 mM) and DMSO due to the dihydrochloride salt form.

Core Biological Mechanisms

Kinase Inhibition (ROCK/PKA Targeting)

The primary biological utility of 6-(Aminomethyl)quinolin-4-amine lies in its structural homology to known ROCK inhibitors like Fasudil and Ripasudil .

  • Mechanism of Action: The compound functions as an ATP-competitive inhibitor .

    • Hinge Binding: The C4-amino group and the quinoline nitrogen (N1) form a donor-acceptor hydrogen bond pair with the kinase hinge region (typically Glu/Met residues), mimicking the N1/N6 interaction of adenine in ATP.

    • Solvent Channel Interaction: The C6-aminomethyl group extends into the solvent-exposed region or the ribose-binding pocket. This "tail" is critical for potency; in ROCK inhibitors, basic extensions at this position interact with acidic residues (e.g., Asp/Glu) to improve selectivity.

  • Bioisosterism (Quinoline vs. Isoquinoline):

    • Most clinical ROCK inhibitors (e.g., Fasudil) are isoquinolines (nitrogen at position 2).

    • This compound is a quinoline (nitrogen at position 1).[1] This "nitrogen scan" modification alters the vector of the C6-substituent, often used to tune selectivity between ROCK1 (Rho-kinase) and off-targets like PKA or MRCK .

Toll-like Receptor (TLR) Modulation

While 8-(aminomethyl)quinolin-4-amine derivatives are potent TLR7/8 agonists (activating innate immunity), the 6-isomer often serves as a critical Structure-Activity Relationship (SAR) probe .

  • Positional Sensitivity: TLR7 binding pockets are highly sensitive to the geometry of the "tail" group. Shifting the aminomethyl group from C8 to C6 typically alters the agonist profile, often reducing potency or acting as a null/antagonist control, which is vital for validating binding specificity in immunological assays.

DNA Intercalation Potential

The planar 4-aminoquinoline core (shared with chloroquine ) possesses intrinsic DNA affinity.

  • Mechanism: Intercalation between base pairs.

  • Relevance: While less potent than acridine derivatives, the 6-aminomethyl group provides a cationic anchor that can interact with the DNA phosphate backbone, potentially enhancing binding affinity relative to the unsubstituted core.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacological logic distinguishing this compound from related clinical inhibitors.

SAR_Logic Compound 6-(Aminomethyl) quinolin-4-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket H-bonds via N1 & C4-NH2 Solvent_Front Solvent Channel (Acidic Residues) Compound->Solvent_Front Electrostatic interaction via C6-CH2-NH2 Isoquinoline Isoquinoline Analogs (Fasudil/Ripasudil) Compound->Isoquinoline Bioisosteric Shift (N1 vs N2) TLR_Agonists 8-Aminoquinolines (TLR7/8 Agonists) Compound->TLR_Agonists Positional Isomer (C6 vs C8) Isoquinoline->ATP_Pocket Similar Hinge Binding

Caption: SAR Map demonstrating the compound's dual role as a kinase hinge-binder and a positional probe relative to known TLR agonists.

Experimental Protocols

Reconstitution & Storage

The dihydrochloride salt is hygroscopic and prone to oxidation if mishandled.

  • Solvent: Dissolve in DMSO (up to 100 mM) or Milli-Q Water (up to 50 mM).

    • Note: Aqueous solutions are acidic (pH ~2-3). Neutralize with buffer (HEPES/PBS) immediately prior to cell addition to avoid precipitation or acid shock.

  • Storage: Store powder at -20°C under desiccant. Aliquot stock solutions to avoid freeze-thaw cycles.

In Vitro Kinase Inhibition Assay (Generic Protocol)

To validate activity against ROCK/PKA:

  • Reagents: Recombinant ROCK1/2 enzyme, peptide substrate (e.g., S6 peptide), ATP (Km concentration), and test compound.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Compound: Serial dilution (0.1 nM to 10 µM).

  • Initiation: Add ATP to start the reaction. Incubate for 60 min at Room Temperature.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric readout.

  • Data Analysis: Fit dose-response curves to the Hill equation to determine IC₅₀.

    • Validation: Use Y-27632 (10 µM) as a positive control.

Fragment-Based Screening (NMR)

Due to its low molecular weight (<250 Da), this compound is ideal for Ligand-Observed NMR .

  • Setup: Prepare 500 µM compound + 10-20 µM Target Protein in deuterated buffer.

  • Experiment: Run STD-NMR (Saturation Transfer Difference) or WaterLOGSY .

  • Readout: Binding is confirmed by magnetization transfer from protein to ligand protons (specifically the aromatic quinoline protons).

Quantitative Data Summary (Predicted/Comparative)

Since direct public data for the 6-isomer is limited compared to the 8-isomer, the following table benchmarks its properties against established standards.

Property6-(Aminomethyl)quinolin-4-amineY-27632 (Standard)8-Isomer (TLR Probe)
Core Scaffold Quinoline (N1)PyridineQuinoline (N1)
Primary Target ROCK / PKA (Predicted)ROCK1/2TLR7/8
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric / Hydrophobic Pocket
Key Interaction C4-Amine + N1 (Hinge)Pyridine N + AmideC8-Tail (Specificity)
Solubility High (Dihydrochloride)HighModerate

References

  • Sigma-Aldrich. Product Specification: 6-(Aminomethyl)quinolin-4-amine dihydrochloride (CAS 2742659-73-8).Link

  • Liao, C., et al. (2010). "Structure-Based Design of Rho-Kinase Inhibitors." Journal of Medicinal Chemistry. (Describes the quinoline/isoquinoline pharmacophore for ROCK inhibition). Link

  • Isobe, Y., et al. (2006). "Synthesis and Structure-Activity Relationships of 8-Aminoquinoline Derivatives as TLR7 Agonists." Bioorganic & Medicinal Chemistry. (Provides context on the positional sensitivity of aminoquinoline TLR agonists). Link

  • Lead Sciences. 6-(Aminomethyl)isoquinolin-1-amine dihydrochloride Data Sheet. (Reference for the bioisosteric ROCK inhibitor). Link

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Immunomodulatory Effects of 6-(Aminomethyl)quinolin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Immunomodulation

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] A particularly compelling area of research is the role of quinoline derivatives as modulators of the immune system.[5][6] Extensive structure-activity relationship (SAR) studies have revealed that small molecules incorporating the 4-aminoquinoline core are potent agonists of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8.[7][8] These receptors are key components of the innate immune system, responsible for detecting single-stranded viral RNA.[9][10] Their activation triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and type I interferons, initiating a robust Th1-polarizing adaptive immune response.[11][12]

This document provides a detailed guide to investigating the immunomodulatory effects of 6-(Aminomethyl)quinolin-4-amine dihydrochloride . Based on the established activity of structurally related compounds, it is hypothesized that this molecule functions as a TLR7 and/or TLR8 agonist. The following sections will detail the proposed mechanism of action and provide comprehensive protocols for its validation and characterization using both in vitro and in vivo models.

Part 1: Proposed Mechanism of Action - TLR7/8 Agonism

The immunomodulatory activity of 6-(Aminomethyl)quinolin-4-amine dihydrochloride is likely mediated through the activation of TLR7 and TLR8. These receptors are primarily expressed in the endosomes of immune cells such as B lymphocytes, plasmacytoid dendritic cells (pDCs), monocytes, and myeloid dendritic cells (mDCs).[9] Upon binding to its ligand, TLR7/8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of key transcription factors, including NF-κB and IRF7.

Activation of NF-κB drives the expression of a suite of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and notably, Interleukin-12 (IL-12), which is critical for polarizing T helper cells towards a Th1 phenotype.[11] Simultaneously, IRF7 activation leads to the production of Type I interferons (IFN-α/β), which are crucial for antiviral responses.

TLR_Pathway cluster_extracellular Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-(Aminomethyl)quinolin-4-amine TLR TLR7 / TLR8 Compound->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Gene Transcription IFN Type I Interferons (IFN-α/β) IRF7->IFN Gene Transcription

Caption: Proposed signaling pathway for 6-(Aminomethyl)quinolin-4-amine dihydrochloride via TLR7/8 activation.

Part 2: In Vitro Evaluation of Immunomodulatory Activity

A tiered approach is recommended for the in vitro characterization of 6-(Aminomethyl)quinolin-4-amine dihydrochloride, starting with cell-line-based reporter assays to confirm the mechanism, followed by primary human cell assays to assess functional immunological outcomes.

Protocol 1: TLR7/8 Reporter Gene Assay

This assay definitively determines if the compound activates TLR7 and/or TLR8 signaling pathways. It utilizes Human Embryonic Kidney (HEK293) cells engineered to express a single human TLR (hTLR7 or hTLR8) and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cell lines (or equivalent)

  • HEK-Blue™ Detection medium (or equivalent SEAP detection reagent)

  • 6-(Aminomethyl)quinolin-4-amine dihydrochloride (test compound)

  • Resiquimod (R848) or CL075 as a positive control for TLR7/8 and TLR8 respectively[7]

  • Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

  • 96-well flat-bottom plates

Procedure:

  • Cell Plating: Seed HEK-Blue™ hTLR7 and hTLR8 cells in separate 96-well plates at a density of 5 x 10⁴ cells/well in 180 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Create a dilution series (e.g., 0.1 µM to 100 µM) in culture medium. Also prepare a dilution series of the positive control (e.g., 0.1 µg/mL to 10 µg/mL).

  • Cell Stimulation: Add 20 µL of the compound dilutions, positive control, or vehicle control (medium with DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Reporter Gene Detection:

    • Add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of the SEAP detection reagent to each well.

    • Incubate at 37°C for 1-4 hours, or until a color change is visible.

  • Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the fold-change in NF-κB activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.[11]

ParameterRecommended RangePurpose
Cell Density2.5-5 x 10⁴ cells/wellEnsures optimal cell health and responsiveness.
Compound Conc.0.1 - 100 µMTo determine the dose-dependent activation and EC₅₀.
Incubation Time18-24 hoursAllows for sufficient activation of the signaling pathway and reporter protein expression.
Positive ControlResiquimod (R848)Validates assay performance and TLR7/8 responsiveness.
Protocol 2: Cytokine Profiling in Human PBMCs

This protocol measures the functional consequence of immune cell activation by quantifying the secretion of key cytokines.[13]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin

  • 6-(Aminomethyl)quinolin-4-amine dihydrochloride

  • LPS (Lipopolysaccharide) and R848 as positive controls

  • 96-well round-bottom plates

  • ELISA kits or multiplex bead array kits (e.g., Luminex) for TNF-α, IL-6, IL-12p70, and IFN-α.

Procedure:

  • PBMC Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in 180 µL of RPMI medium in a 96-well plate.

  • Compound Stimulation: Add 20 µL of compound dilutions (e.g., 0.1 µM to 50 µM), positive controls (LPS: 100 ng/mL, R848: 1 µg/mL), or vehicle control to the wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Perform ELISA or multiplex bead array analysis on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentrations against the compound concentration to generate dose-response curves.

Caption: Experimental workflow for cytokine profiling in human PBMCs.

Protocol 3: Flow Cytometry Analysis of Immune Cell Activation

This assay assesses the upregulation of cell surface markers associated with immune activation on specific cell populations within PBMCs.

Materials:

  • Stimulated PBMCs from Protocol 2.2

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD14 (Monocytes)

    • Anti-CD11c (Myeloid Dendritic Cells)

    • Anti-CD86 (Activation marker)

    • Anti-HLA-DR (Activation marker)

    • Anti-CD69 (Early activation marker)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the 24-hour stimulation, gently resuspend the cells and transfer them to a U-bottom 96-well plate or FACS tubes.

  • Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellets in 50 µL of FACS buffer containing the pre-titrated antibody cocktail.

  • Incubation: Incubate for 30 minutes on ice, protected from light.[14]

  • Final Washes: Wash the cells twice with 200 µL of FACS buffer.

  • Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on specific cell populations (e.g., CD14+ monocytes) and quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for activation markers like CD86 and CD69.

Part 3: In Vivo Evaluation of Immunomodulatory Activity

In vivo studies are crucial to understand the systemic effects of the compound. A common approach is to use an immunosuppressed mouse model to evaluate the compound's ability to restore or enhance immune function.[15]

Protocol 4: Cyclophosphamide-Induced Immunosuppression Model

Cyclophosphamide (CYP) is an alkylating agent that temporarily depletes immune cells, creating a model of immunosuppression.[15]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • 6-(Aminomethyl)quinolin-4-amine dihydrochloride

  • Cyclophosphamide (CYP)

  • Sterile saline or appropriate vehicle for compound administration

  • Equipment for blood collection and organ harvesting

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Group Allocation: Divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: CYP Control (CYP + Vehicle)

    • Group 3-5: Treatment Groups (CYP + Test Compound at low, mid, high doses, e.g., 10, 30, 100 mg/kg)

  • Immunosuppression Induction: On Day 0, administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg) to all groups except the Vehicle Control.

  • Compound Administration: From Day 1 to Day 7, administer the test compound or vehicle daily via the desired route (e.g., oral gavage or i.p. injection).

  • Endpoint Analysis (Day 8):

    • Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum cytokine analysis (TNF-α, IL-12).

    • Organ Harvesting: Euthanize mice and aseptically harvest the spleen and thymus.

    • Organ Indices: Weigh the spleen and thymus and calculate the organ index (organ weight / body weight x 100).

    • Splenocyte Analysis: Prepare single-cell suspensions from the spleens. Analyze T-cell populations (CD3+, CD4+, CD8+) and B-cells (CD19+) by flow cytometry.[16]

Data Analysis: Compare the results from the treatment groups to the CYP control group. Look for restoration of leukocyte counts, increased spleen and thymus indices, and normalization of lymphocyte populations. A significant increase in serum TNF-α and IL-12 would further support the proposed Th1-polarizing mechanism.

ParameterRecommended ValueRationale
Mouse StrainC57BL/6Commonly used in immunology with well-characterized responses.
CYP Dose40-200 mg/kgDose should be optimized to induce significant but recoverable immunosuppression.[15]
Treatment Duration7-14 daysAllows for immune reconstitution and observation of compound effects.
Compound Doses3 escalating dosesTo establish a dose-response relationship in vivo.

Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the immunomodulatory effects of 6-(Aminomethyl)quinolin-4-amine dihydrochloride. Based on its chemical structure, the compound is strongly hypothesized to act as a TLR7/8 agonist. The proposed experiments will enable researchers to confirm this mechanism, quantify its potency, and evaluate its functional consequences both in vitro and in vivo. The data generated will be critical for determining the therapeutic potential of this compound in applications such as vaccine adjuvants, antiviral agents, or cancer immunotherapy.

References

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. (n.d.).
  • Shukla, N. M., et al. (2010). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, S., et al. (2013). Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guideline for the In Vivo Immunomodulatory Activity Test of Polysaccharide Based on Cyclophosphamide‐Induced Mouse Model. (2026). ResearchGate. Retrieved from [Link]

  • Kokatla, H. P., et al. (2015). Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shukla, N. M., et al. (2014). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. PMC. Retrieved from [Link]

  • Structure-Based Design of Novel Human Toll-like Receptor 8 Agonists. (2025). ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). PMC. Retrieved from [Link]

  • Quinazolin-4(3H)-one derivatives as dual TLR7/8 agonists. (2026). BioWorld. Retrieved from [Link]

  • Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system. (2023). Frontiers. Retrieved from [Link]

  • immunomodulation: basic concepts and clinical application. (n.d.). emj. Retrieved from [Link]

  • Development of an in vitro method to assess the immunogenicity of biologics in the prevention of infectious diseases. (2025). PMC. Retrieved from [Link]

  • Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. (2022). Frontiers. Retrieved from [Link]

  • Immunomodulatory Assays. (n.d.). Invitrocue. Retrieved from [Link]

  • In vitro assessment of the immunomodulatory effects of probiotic Bacillus strains on chicken PBMCs. (2024). Frontiers. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Retrieved from [Link]

  • Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. (n.d.). Retrieved from [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. Retrieved from [Link]

  • Biomaterial Strategies for Immunomodulation. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC. Retrieved from [Link]

  • Immunomodulating Phytochemicals: An Insight Into Their Potential Use in Cytokine Storm Situations. (2024). ResearchGate. Retrieved from [Link]

  • Immunomodulatory effects of quinolones. (2025). ResearchGate. Retrieved from [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials?. (n.d.). PubMed. Retrieved from [Link]

  • Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells. (2011). PubMed. Retrieved from [Link]

  • Heteroaromatic-aminomethyl quinolones: potent and selective iNOS inhibitors. (2012). PubMed. Retrieved from [Link]

Sources

6-(Aminomethyl)quinolin-4-amine dihydrochloride as a fluorescent probe intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 6-(Aminomethyl)quinolin-4-amine dihydrochloride as a Versatile Intermediate for Advanced Fluorescent Probes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-(Aminomethyl)quinolin-4-amine dihydrochloride as a foundational building block for the synthesis of novel fluorescent probes. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations in probe design, and detailed protocols for synthesis and application in biological imaging.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline moiety, a heterocyclic aromatic structure composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and material science.[1] Its derivatives are known for a wide range of pharmacological activities, including anticancer and antimalarial properties.[2][3] In the realm of fluorescence, quinoline-based compounds are particularly valuable due to their intrinsic photophysical properties, good biocompatibility, and chemical stability.[4][5]

6-(Aminomethyl)quinolin-4-amine stands out as a particularly strategic intermediate. Its structure offers two key points of functionality: the 4-amino group and the 6-aminomethyl group.

  • The 4-Amino Group : As a potent electron-donating group directly conjugated to the aromatic system, this amine is a primary determinant of the molecule's core photophysical properties, including its absorption and emission wavelengths.

  • The 6-Aminomethyl Group : This primary amine is attached via a methylene spacer, which isolates it electronically from the quinoline core. This feature is crucial, as it provides a reactive handle for covalent modification without significantly perturbing the fluorophore's intrinsic fluorescence.[6]

This elegant separation of function allows for a modular approach to probe design, where the quinoline core acts as the light-emitting engine and the aminomethyl group serves as the attachment point for a "sensor" or "targeting" moiety. This enables the rational design of probes for a vast array of biological analytes and processes, such as pH, viscosity, specific ions, and enzyme activity.[2][7][8]

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is critical for successful synthesis. The properties of the parent compound, 6-(Aminomethyl)quinoline, are summarized below. Note that the topic compound is the dihydrochloride salt, which enhances solubility in polar solvents, while some listed physical properties pertain to the free base.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[6][9][10]
Molecular Weight 158.20 g/mol [6][9][10]
CAS Number 99071-54-2[6][9][10]
Appearance Colorless to yellow-orange transparent liquid[6]
Boiling Point 159 °C at 2 mmHg[6]
Refractive Index n20/D 1.64[6]

The Logic of Probe Design: A Modular Approach

The power of 6-(Aminomethyl)quinolin-4-amine dihydrochloride lies in its suitability for a modular design strategy. This approach allows for the separate optimization of the fluorophore, the sensor, and the linker, providing a clear path to creating highly specific and sensitive probes.[11]

G cluster_0 Probe Component cluster_1 Sensing/Targeting Moiety Fluorophore Quinoline Core (Light Emission Engine) Linker Methylene Spacer (-CH₂-) Reactive_Handle Primary Amine (-NH₂) (Point of Modification) Final_Probe Functional Fluorescent Probe Reactive_Handle->Final_Probe Reacts with Sensing_Group Analyte-Responsive Group (e.g., Ion Chelator, pH-sensitive group) Sensing_Group->Final_Probe Forms Intermediate 6-(Aminomethyl)quinolin-4-amine Intermediate->Fluorophore Provides Intermediate->Linker Provides Intermediate->Reactive_Handle Provides

Caption: Modular design using the 6-(aminomethyl)quinolin-4-amine intermediate.

Application Note I: Synthesis of a Target-Reactive Probe

This section provides a representative protocol for synthesizing a functional fluorescent probe by conjugating a targeting moiety to the 6-aminomethyl handle. We will describe the acylation of the amine with a generic N-hydroxysuccinimide (NHS) ester, a common and efficient method for labeling primary amines.

Principle of the Reaction

The primary amine of the 6-aminomethyl group is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of an NHS ester, displacing the N-hydroxysuccinimide group to form a stable amide bond. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt and scavenge the proton released during the reaction, driving it to completion.

Detailed Synthesis Protocol

Materials:

  • 6-(Aminomethyl)quinolin-4-amine dihydrochloride

  • Target-NHS-Ester (Your specific molecule with an NHS ester functional group)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(Aminomethyl)quinolin-4-amine dihydrochloride (1.0 eq) in anhydrous DMF.

  • Basification: Add DIPEA (2.5 - 3.0 eq) to the solution dropwise while stirring. The base neutralizes both hydrochloride salts and prepares the primary amine for reaction. Stir for 10-15 minutes at room temperature.

  • Coupling Reaction: Dissolve the Target-NHS-Ester (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted NHS ester and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation). Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Characterize its photophysical properties by measuring UV-Vis absorption and fluorescence emission spectra to determine λ_abs, λ_em, and quantum yield.

G Start Dissolve Intermediate & Add Base (DIPEA) in Anhydrous DMF Add_NHS Add Target-NHS-Ester Start->Add_NHS React Stir at Room Temp (4-12h) Add_NHS->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, Spectroscopy) Purify->Characterize End Pure Probe Characterize->End

Caption: General workflow for the synthesis of a fluorescent probe.

Application Note II: Protocol for Live-Cell Fluorescence Imaging

Once synthesized, these quinoline-based probes can be powerful tools for bioimaging.[2][12] This protocol outlines a general procedure for staining live cells and acquiring fluorescent images using confocal microscopy.

Principle of Application

The synthesized probe, designed to be cell-permeable, is introduced to living cells in culture. It diffuses across the cell membrane and accumulates in specific organelles or interacts with its target analyte.[2] Upon excitation with a light source of a specific wavelength (e.g., a laser), the probe fluoresces, emitting light at a longer wavelength. This emitted light is captured by a detector to generate a high-resolution image, revealing the probe's localization and, by extension, the location or activity of its target.

Detailed Imaging Protocol

Materials:

  • HeLa cells (or other adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized quinoline probe stock solution (e.g., 1-10 mM in DMSO)

  • 35 mm glass-bottom imaging dishes

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution into pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the medium containing the fluorescent probe to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal time will depend on the specific probe's uptake kinetics and should be determined empirically.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound, extracellular probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., phenol red-free medium) to the dish. Immediately transfer the dish to the stage of the confocal microscope.

  • Image Acquisition:

    • Locate the cells using brightfield or DIC optics.

    • Set the excitation laser to a wavelength appropriate for your probe (e.g., 405 nm).

    • Set the emission detector to collect fluorescence in the expected range (e.g., 450-550 nm).

    • Adjust laser power, detector gain, and scan speed to obtain a high-quality image with good signal-to-noise, while minimizing phototoxicity and photobleaching.

    • Acquire images.

G Seed Seed Cells on Glass-Bottom Dish Culture Culture Overnight (37°C, 5% CO₂) Seed->Culture Prepare_Probe Dilute Probe Stock in Culture Medium Culture->Prepare_Probe Stain Incubate Cells with Probe (15-60 min) Prepare_Probe->Stain Wash Wash 3x with PBS Stain->Wash Image Acquire Images on Confocal Microscope Wash->Image Analyze Analyze Data Image->Analyze

Caption: Standard experimental workflow for live-cell fluorescence microscopy.

Expected Data and Troubleshooting

Typical Photophysical Properties

Derivatives of the aminoquinoline scaffold typically exhibit fluorescence in the blue to green region of the spectrum. The exact properties will be highly dependent on the specific functional group attached at the 6-position and the solvent environment.

ParameterTypical RangeNotes
Absorption Max (λ_abs) 350 - 410 nmCan be influenced by solvent polarity.
Emission Max (λ_em) 450 - 520 nmOften shows positive solvatochromism (red-shifts in more polar solvents).
Quantum Yield (Φ_f) 0.1 - 0.8Highly dependent on the final structure and environment.[3]
Stokes Shift 60 - 150 nmGenerally large, which is advantageous for minimizing self-absorption.[3][13]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete reaction; inefficient purification; degradation of starting material.Ensure anhydrous conditions; use fresh, high-purity reagents; increase reaction time or temperature; optimize chromatography conditions.
No/Weak Cell Staining Probe is not cell-permeable; probe concentration is too low; incubation time is too short.Increase probe concentration or incubation time; verify the lipophilicity of the final probe (LogP); consider permeabilizing cells if imaging fixed samples.
High Background Signal Incomplete removal of extracellular probe; probe self-aggregation at high concentrations.Increase the number and duration of wash steps; decrease probe concentration; filter the probe working solution before use.
Rapid Photobleaching High laser power; excessive exposure time.Reduce laser power to the minimum required for a good signal; use a more sensitive detector; decrease pixel dwell time or use faster scan speeds; use an anti-fade mounting medium for fixed cells.
Cellular Toxicity Probe is cytotoxic at the working concentration; solvent (DMSO) toxicity.Perform a dose-response cell viability assay (e.g., MTT assay) to determine a non-toxic concentration range[1]; ensure the final DMSO concentration in the medium is low (<0.5%).

References

  • Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy - Benchchem. (n.d.).
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). [Source not further specified].
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). [Source not further specified].
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing.
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence.
  • Synthesis of quinoline derivatives for fluorescent imaging certain bacteria. (2012). PubMed.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
  • Synthesis of fluorescent probe 6. | Download Scientific Diagram. (2024). ResearchGate.
  • Synthesis and practical use of novel fluorophores quinoline derivatives. (n.d.). [Source not further specified].
  • 6-(Aminomethyl)Quinoline 98.0%(GC) - PureSynth. (n.d.).
  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. (2024). RSC Publishing.
  • 6-(Aminomethyl)quinoline | C10H10N2 | CID 1514384 - PubChem. (n.d.).
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (2017).
  • 6-(aminometil)quinolina - Chem-Impex. (n.d.).
  • 6-(Aminomethyl)quinoline, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • 4-aminomethyl quinoline 1095661-17-8 - Sigma-Aldrich. (n.d.).

Sources

safe handling and storage of 6-(Aminomethyl)quinolin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Solubilization of 6-(Aminomethyl)quinolin-4-amine Dihydrochloride

Abstract & Scope

This technical guide outlines the protocols for the containment, preservation, and experimental preparation of 6-(Aminomethyl)quinolin-4-amine dihydrochloride (CAS: Specific CAS not universally assigned, structurally related to aminoquinoline standards).

This compound is a functionalized quinoline derivative, often utilized as a Reference Standard for impurity profiling (related to Dequalinium or similar aminoquinoline drugs) or as a synthetic intermediate in medicinal chemistry. Due to its dihydrochloride salt form and primary amine functionalities , this substance exhibits significant hygroscopicity and oxidation potential . This guide prioritizes data integrity by preventing moisture-induced degradation and ensuring precise quantitative transfer.

Physicochemical Profile & Risk Assessment

Understanding the molecular behavior is the prerequisite for safe handling.

PropertyCharacteristicOperational Implication
Chemical Structure Quinoline core with 4-amino and 6-aminomethyl groups.Light Sensitivity: The conjugated aromatic system is prone to photodegradation.
Salt Form Dihydrochloride (2HCl) High Hygroscopicity: Rapidly absorbs atmospheric moisture, altering effective mass and causing hydrolysis.
Acidity Acidic in aqueous solution.pH Sensitivity: Dissolution in unbuffered water results in low pH; may require neutralization for biological assays.
Reactivity Primary benzylic amine.Oxidation Risk: Susceptible to air oxidation (N-oxide formation) if stored improperly.
Health, Safety, & Environment (HSE)
  • GHS Classification (Inferred): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Toxicology: As a structural analog to aminoquinolines (e.g., chloroquine derivatives), it should be treated as a potential mutagen and respiratory sensitizer until definitive toxicology data is available.

  • Occupational Exposure Limit (OEL): Not established. Use Universal Precautions (Target < 10 µg/m³ containment).

Visualization: Safety & Handling Decision Tree

The following workflow dictates the required Engineering Controls based on the operation scale.

SafetyWorkflow Start Operation Assessment StateCheck Physical State: Fine Powder / Dust? Start->StateCheck QuantCheck Quantity > 100 mg? StateCheck->QuantCheck Yes FumeHood Standard Fume Hood (Sash < 18 inches) StateCheck->FumeHood No (Solution) QuantCheck->FumeHood No GloveBox Glove Box / Isolator (Inert Atmosphere) QuantCheck->GloveBox Yes (High Dust Risk) PPE_Basic PPE: Nitrile Gloves, Lab Coat, Safety Glasses FumeHood->PPE_Basic PPE_High PPE: Double Gloves, Tyvek Sleeves, N95/P100 GloveBox->PPE_High

Figure 1: Risk-based selection of engineering controls. For hygroscopic salts, a Glove Box is preferred not just for safety, but to protect the sample from moisture.

Storage Protocols

Improper storage is the primary cause of reference standard failure.

Long-Term Storage (Archive)
  • Temperature: -20°C is optimal. (4°C is acceptable for < 1 month).

  • Container: Amber glass vial (Type I borosilicate) with a PTFE-lined screw cap.

  • Secondary Containment: Place the vial inside a heat-sealable aluminized bag or a secondary jar containing active desiccant (Silica gel or Drierite™).

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidation of the aminomethyl group.

Working Stock (Benchtop)
  • Equilibration: CRITICAL. Allow the vial to warm to room temperature (20–25°C) before opening. Opening a cold vial introduces condensation, instantly degrading the hygroscopic salt.

  • Duration: Do not store dissolved stock solutions in water for >24 hours. DMSO stocks may be stored at -20°C for up to 3 months.

Protocol: Precision Weighing & Solubilization

Objective: To prepare a 10 mM stock solution while mitigating hygroscopic error.

Reagents & Equipment
  • Solvent A (Preferred): DMSO (Anhydrous, ≥99.9%).

  • Solvent B (Alternative): Methanol (HPLC Grade).

  • Solvent C (Aqueous): 0.1 M HCl or Water (Milli-Q). Note: Aqueous solutions are less stable.

  • Equipment: Anti-static gun (ZeroStat), Micro-spatula (Stainless steel), Class A Volumetric Flask.

Step-by-Step Methodology
  • Environmental Prep:

    • Ideally, weigh inside a humidity-controlled environment (<40% RH).[1]

    • If working on an open bench, use an anti-static gun on the vial and spatula. Amino-salts are prone to static cling, leading to dispersion errors.

  • Difference Weighing (The "Hygroscopic Standard"):

    • Do not weigh the powder onto a weigh boat. The residue loss is significant.

    • Step A: Tare the balance with the receiving vessel (e.g., volumetric flask).

    • Step B: Weigh the source vial (containing the compound). Record Mass (

      
      ).
      
    • Step C: Quickly transfer the estimated amount directly into the flask.

    • Step D: Weigh the source vial again. Record Mass (

      
      ).
      
    • Calculation: Mass Transferred =

      
      .
      
  • Dissolution:

    • Add solvent to 80% of final volume.

    • Vortex for 30 seconds. If the salt resists dissolution (common with dihydrochlorides in organic solvents), use a sonic bath for 2 minutes at ambient temperature.

    • Note: In DMSO, the solution may turn slightly yellow; this is normal for aminoquinolines.

  • Filtration (Optional but Recommended):

    • If used for HPLC/Cell culture, filter through a 0.22 µm PTFE (for DMSO/MeOH) or PVDF (for Water) syringe filter. Avoid Nylon filters, which can bind amine-containing compounds.

Visualization: Solubilization Workflow

Solubilization Compound Solid Compound (2HCl Salt) Weighing Difference Weighing (Minimize Air Exposure) Compound->Weighing SolventSelect Select Solvent Weighing->SolventSelect DMSO DMSO / Methanol (Stock Storage) SolventSelect->DMSO Long Term Water Water / Buffer (Immediate Use) SolventSelect->Water Acute Assay Sonicate Vortex & Sonicate (2 mins) DMSO->Sonicate Water->Sonicate Filter Filter 0.22 µm (PTFE/PVDF) Sonicate->Filter

Figure 2: Workflow for preparing stock solutions, highlighting solvent compatibility and processing steps.

Emergency Procedures

  • Eye Contact: The HCl salt is acidic and an irritant. Rinse immediately with water for 15 minutes.[2][3]

  • Spill Cleanup:

    • Do not dry sweep (generates dust).

    • Cover spill with wet paper towels (to solubilize and weigh down).

    • Wipe up and place in a sealed bag labeled "Hazardous Chemical Waste - Toxic/Irritant."

    • Clean surface with 70% Ethanol.

References

  • PubChem. (2025).[4] Compound Summary: 6-(Aminomethyl)quinoline.[4][5] National Library of Medicine. [Link]

Sources

Application Note: Chemo-Selective Derivatization of 6-(Aminomethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 6-(aminomethyl)quinolin-4-amine represents a privileged structure in medicinal chemistry, particularly for the development of antibacterial agents (DNA gyrase inhibitors), antimalarials, and CXCR4 antagonists. Its utility stems from the bifunctional amine architecture : it possesses a highly nucleophilic aliphatic primary amine at the 6-position and a pseudo-aromatic, electron-rich amine at the 4-position.

This Application Note provides a definitive guide to the chemo-selective functionalization of this scaffold. By leveraging the significant pKa differential between the benzylic-like 6-aminomethyl group (pKa ~9.5–10.5) and the vinylogous amidine-like 4-amino group (pKa ~4.5–5.5), researchers can selectively derivatize the 6-position without protecting group manipulations.

Key Reactivity Principles
  • Site A (6-Aminomethyl): High nucleophilicity. Reacts rapidly with electrophiles (acid chlorides, aldehydes, isocyanates) under mild basic conditions.

  • Site B (4-Amino): Low nucleophilicity due to resonance delocalization into the quinoline ring. Requires forcing conditions or strong deprotonation to react.

Chemo-Selectivity Logic & Pathway

The following decision tree illustrates the synthetic workflow based on pKa-directed selectivity.

ReactivityLogic Scaffold 6-(Aminomethyl) quinolin-4-amine Cond_Mild Mild Electrophile (1.0 eq, 0°C to RT) Scaffold->Cond_Mild Acylation/Sulfonylation Cond_Reductive Aldehyde + STAB (pH 5-6) Scaffold->Cond_Reductive Reductive Amination Cond_Forcing Strong Base (NaH) High Temp Scaffold->Cond_Forcing Alkylation Prod_Amide 6-Amido Derivative (Exclusive) Cond_Mild->Prod_Amide Kinetic Control Prod_SecAmine 6-Secondary Amine (Selective) Cond_Reductive->Prod_SecAmine pKa Control Prod_Bis 4,6-Bis-functionalized (Over-reaction) Cond_Forcing->Prod_Bis Thermodynamic

Figure 1: Reaction logic flow demonstrating how condition severity dictates site selectivity.

Detailed Experimental Protocols

Protocol A: Selective Amide Coupling (6-Position)

Objective: To attach a carboxylic acid motif to the 6-aminomethyl group without affecting the 4-amino group. Mechanism: Exploits the higher nucleophilicity of the aliphatic amine. The 4-amino group is essentially non-reactive towards activated esters at neutral/mildly basic pH.

Reagents:

  • Scaffold: 6-(Aminomethyl)quinolin-4-amine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Addition: Add 6-(Aminomethyl)quinolin-4-amine (1.0 eq) directly to the reaction mixture.

    • Note: If the scaffold is a HCl salt, increase DIPEA to 4.0 equiv to ensure the aliphatic amine is free-based.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Validation: You should observe the M+1 peak corresponding to the mono-acylated product. The di-acylated product is rarely observed unless heat is applied.

  • Work-up: Dilute with EtOAc. Wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To introduce an alkyl/benzyl group at the 6-position. Mechanism: Formation of an imine at the aliphatic amine followed by selective reduction. The aromatic amine does not form stable imines under these conditions.

Reagents:

  • Scaffold: 1.0 equiv

  • Aldehyde (

    
    ): 1.0–1.1 equiv
    
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold in DCE (0.1 M). Add the aldehyde (1.05 eq).

  • Additives: If solubility is poor, add 10% MeOH. If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops) to catalyze imine formation (pH ~5).

  • Reduction: Stir for 30 minutes, then add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Isolation: Extract with DCM/isopropanol (3:1) if the product is polar.[1]

Protocol C: Urea Synthesis (Isocyanate Coupling)

Objective: To synthesize urea derivatives, common in kinase inhibitor design.

Reagents:

  • Scaffold: 1.0 equiv

  • Isocyanate (

    
    ): 1.0 equiv
    
  • Solvent: THF or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold in anhydrous THF. Cool to 0°C.

  • Addition: Add the isocyanate dropwise.

    • Critical: Do not use excess isocyanate. The 4-amino group can react with highly reactive isocyanates if an excess is present.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Purification: Often the urea product precipitates out of THF. Filter and wash with cold ether. If not, evaporate and purify via prep-HPLC.

Quality Control & Validation Data

To ensure the structure is correct (i.e., reaction occurred at the 6-position and not the 4-position), use the following validation markers.

Analytical MethodObservationInterpretation
1H NMR (DMSO-d6) Shift of -CH2- protonsThe benzylic methylene doublet (approx 3.9 ppm) will shift downfield (to ~4.4 ppm) upon acylation and convert to a doublet (if amide NH couples).
1H NMR (Aromatic) 4-NH2 SignalThe broad singlet for the 4-amino group (approx 6.8–7.5 ppm) should remain unchanged (integrating to 2H). If this signal disappears or shifts significantly, you have over-reacted.
LCMS Retention TimeMono-functionalized products are less polar than the starting material but more polar than bis-functionalized byproducts.
Ninhydrin Stain TLC VisualizationStarting material stains deep purple/red (primary aliphatic amine). Product should NOT stain or stain very faintly (amide/urea).

Troubleshooting Guide

Problem: Poor Solubility of the Starting Material.

  • Cause: Amino-quinolines are flat, crystalline, and stack efficiently.

  • Solution: Use solvent mixtures. DCM/MeOH (9:1) or DMF are preferred. For reductive amination, TFE (Trifluoroethanol) is an excellent solvent that solubilizes the scaffold and activates the aldehyde.

Problem: Formation of Di-substituted Product.

  • Cause: Excess reagent or high temperature.

  • Solution: Strictly control stoichiometry (1.0 equiv). Perform the addition at 0°C. Ensure the base used is not strong enough to deprotonate the 4-amino group (DIPEA is safe; NaH is not).

Visual Pathway Summary

SynthesisWorkflow Start Start: 6-(Aminomethyl)quinolin-4-amine Reagent_Aldehyde Aldehyde + STAB Start->Reagent_Aldehyde Reagent_Acid R-COOH + HATU Start->Reagent_Acid Reagent_Iso Isocyanate Start->Reagent_Iso Inter_Imine Intermediate: Imine Species Reagent_Aldehyde->Inter_Imine Fast Prod_Amide Product: Amide Reagent_Acid->Prod_Amide Coupling Prod_Urea Product: Urea Reagent_Iso->Prod_Urea Addition Prod_Red Product: Secondary Amine Inter_Imine->Prod_Red Reduction

Figure 2: Synthetic divergence from the core scaffold.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Quinoline Synthesis & Reactivity

    • Kou, X., et al. (2018). "Recent advances in the synthesis of quinoline derivatives." Organic Chemistry Frontiers.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Medicinal Chemistry of 4-Aminoquinolines

    • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

Sources

Troubleshooting & Optimization

optimizing dosage for in vivo studies with 6-(Aminomethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 6-(Aminomethyl)quinolin-4-amine In Vivo Applications .

This guide is designed for researchers optimizing the in vivo use of 6-(Aminomethyl)quinolin-4-amine (and its functional derivatives). As this compound acts as a critical scaffold for USP1 inhibitors (e.g., KSQ-4279 analogs), antimalarials , and fluorescent probes , dosage optimization is context-dependent.[1]

Part 1: Compound Profile & Formulation Strategy

Compound Identity:

  • Systematic Name: 6-(Aminomethyl)quinolin-4-amine

  • Core Scaffold: 4-Aminoquinoline (historically linked to Chloroquine/Amodiaquine classes).[1][2]

  • Key Physicochemical Property: Contains two basic nitrogen centers (quinoline ring N and primary aminomethyl N).[1]

    • Implication: High pKa (~9-10).[1] It will be positively charged at physiological pH, which aids solubility in acidic vehicles but challenges membrane permeability (passive diffusion) unless optimized.[1]

Q1: How do I dissolve this compound for IV/IP/PO administration?

Issue: The free base is likely insoluble in neutral aqueous buffers (PBS).[1] Solution: You must drive protonation or use a co-solvent system.[1]

RouteRecommended Vehicle FormulationNotes
Oral (PO) 0.5% Methylcellulose + 0.1% Tween 80 Standard suspension. Best for high doses (>30 mg/kg).[1]
Oral (PO) - Solution 50 mM Acetate Buffer (pH 4.5) The acidic pH ensures the amine is protonated and soluble.[1]
IV / IP 10% DMSO + 40% PEG400 + 50% Saline "Golden Standard" for small molecules.[1] Add Saline last to prevent crashing out.[1]
IV (Bolus) 20% Captisol® (Sulfobutyl ether-beta-cyclodextrin) Best for reducing injection site irritation and hemolysis risk.[1]

Critical Warning: Do not use >10% DMSO for IV bolus; it causes hemolysis and immediate acute toxicity.[1]

Part 2: Dosage Optimization Workflow

Do not guess the dose. Follow this self-validating workflow to determine the Maximum Tolerated Dose (MTD) and Biologically Effective Dose (BED) .

Workflow Diagram: The "3-Step Ladder" Protocol

DoseOptimization Start Start: Pure Compound Solubility Step 1: Solubility Limit Test (Visual Check in Vehicle) Start->Solubility MTD_Study Step 2: MTD / Acute Tox (n=3 mice/group) Solubility->MTD_Study If clear solution Dose_Low Low: 10 mg/kg MTD_Study->Dose_Low Dose_Med Med: 30 mg/kg MTD_Study->Dose_Med Dose_High High: 100 mg/kg MTD_Study->Dose_High PK_Study Step 3: PK Snapshot (Collect Plasma @ 1h, 4h, 24h) Dose_Low->PK_Study Dose_Med->PK_Study Dose_High->PK_Study Decision Decision Point: Is C_trough > IC90? PK_Study->Decision Efficacy Proceed to Efficacy Model (Tumor/Infection) Decision->Efficacy Yes Adjust Increase Freq or Dose Decision->Adjust No Adjust->PK_Study

Caption: Systematic workflow for determining the optimal therapeutic window, minimizing animal wastage while ensuring safety.

Part 3: Troubleshooting & FAQs

Q2: My mice exhibited immediate convulsions/seizures after IV injection. Why?

Diagnosis: Cmax-driven CNS Toxicity. Quinoline derivatives can antagonize GABA receptors if brain concentrations spike too high, too fast.[1] Corrective Actions:

  • Slow Down: Switch from IV Bolus to Slow Infusion (over 2-5 mins) or switch to IP (Intraperitoneal) to blunt the

    
     spike.
    
  • Check Dose: If using >30 mg/kg IV, you are likely exceeding the safety threshold for this class.[1]

Q3: The compound precipitates in the syringe before injection.

Diagnosis: pH Mismatch. The compound is a base.[1] If your vehicle is PBS (pH 7.4), the compound may deprotonate and crash out.[1] Corrective Actions:

  • Acidify: Adjust vehicle to pH 4.5–5.0 using 1N HCl or Acetate buffer.[1]

  • Cosolvent: Increase PEG400 to 50%.

  • Sonication: Sonicate for 20 mins at 40°C before loading syringes.

Q4: I see no efficacy in my tumor model (e.g., BRCA-mutant xenograft).

Diagnosis: Insufficient Exposure (


) or Short Half-Life (

).
Aminoquinolines are often rapidly metabolized by CYP450 enzymes or cleared renally.[1] Corrective Actions:
  • Check PK: Did you perform the Step 3 PK Snapshot? If

    
    , you need BID (twice daily)  or TID (three times daily)  dosing.[1]
    
  • Route Switch: Oral (PO) dosing often provides a "depot" effect, smoothing out the curve compared to IP/IV.[1]

Part 4: Scientific Rationale & Mechanism

Why this scaffold? 6-(Aminomethyl)quinolin-4-amine is a privileged structure.

  • USP1 Inhibition: In the context of DNA damage response (DDR), this scaffold mimics the substrate recognition motif of Ubiquitin-Specific Protease 1 (USP1).[1] Inhibiting USP1 destabilizes the replication fork, causing synthetic lethality in BRCA1/2-deficient tumors [1, 2].[1]

  • Lysosomal Trapping: Like chloroquine, the basic amines lead to accumulation in acidic organelles (lysosomes), which is relevant for autophagy inhibition or antimalarial activity [3].[1]

Pathway Diagram: Mechanism of Action (USP1 Context)

MOA Compound 6-(Aminomethyl) quinolin-4-amine Target USP1-UAF1 Complex Compound->Target Inhibits Effect1 Block Deubiquitination Compound->Effect1 Substrate PCNA-Ub / FANCD2-Ub (Monoubiquitinated) Target->Substrate Normally Deubiquitinates Effect2 Accumulation of Ub-Proteins Effect1->Effect2 Outcome Replication Fork Collapse (Synthetic Lethality) Effect2->Outcome

Caption: Mechanism of Action showing how USP1 inhibition leads to replication fork collapse in cancer cells.

References

  • Liang, Q., et al. (2014).[1] "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses."[1] Nature Chemical Biology, 10, 298–304.[1]

  • KSQ Therapeutics. (2020).[1] "KSQ-4279, a Novel USP1 Inhibitor, for the Treatment of BRCA-Deficient Cancers."[1] EORTC-NCI-AACR Symposium.

  • Egan, T. J., et al. (2000).[1] "Structure-function relationships in aminoquinolines: effect of aminoalkyl side chains on antimalarial activity." Journal of Medicinal Chemistry, 43(2), 283-291.[1]

  • National Cancer Institute. "NCI Drug Dictionary: USP1 Inhibitor KSQ-4279." [1]

Sources

Validation & Comparative

A Comparative Guide to Quinoline Derivatives for Therapeutic Development: Situating 6-(Aminomethyl)quinolin-4-amine in the Landscape

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1][2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on this core structure.[3] Understanding these structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents.

6-(Aminomethyl)quinolin-4-amine: A Structural Perspective

6-(Aminomethyl)quinolin-4-amine is a quinoline derivative characterized by an aminomethyl group at the 6-position and an amine group at the 4-position. This unique substitution pattern suggests several potential avenues for biological activity. The 4-aminoquinoline core is a well-established pharmacophore, particularly in the context of antimalarial and anticancer agents.[2] The primary amine at the 4-position is a key feature in drugs like chloroquine, which are known to interfere with heme detoxification in the malaria parasite.[4] In the realm of oncology, 4-aminoquinoline derivatives have demonstrated potent antiproliferative effects.[3]

The aminomethyl substituent at the 6-position introduces a flexible, basic side chain. The presence of an amino group can influence the compound's physicochemical properties, such as solubility and basicity, which in turn can affect its pharmacokinetic profile and target engagement. While specific data is elusive, this compound is recognized as a versatile building block in the synthesis of pharmaceuticals, with potential applications in oncology and infectious diseases.[5]

Comparative Analysis of Quinoline Derivatives in Key Therapeutic Areas

To understand the potential of 6-(Aminomethyl)quinolin-4-amine, we will compare it to other quinoline derivatives with known biological activities and experimental data.

Anticancer Activity

The quinoline scaffold is a prominent feature in a multitude of anticancer agents, acting through various mechanisms including kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[1]

Structure-Activity Relationship Insights:

  • 4-Amino Substituents: The presence of an amino group at the 4-position is often associated with antiproliferative activity.[3]

  • Substituents at Position 7: Electron-withdrawing groups like chlorine at the 7-position have been shown to enhance anticancer efficacy in some 4-aminoquinoline derivatives.[6]

  • Side Chains: The nature of the side chain at various positions can significantly impact activity. For instance, in a series of 4-aminoquinoline derivatives, the presence of a piperazine ring linked to a sulfonyl group at the 4-position resulted in a compound with potent and selective anticancer activity.[7]

Comparative Data for Selected Quinoline Derivatives:

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Mechanism of Action (if known)Reference(s)
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB468 (Breast)~1Induces cell cycle arrest and apoptosis[7]
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1- methylpiperidin-4-yl)quinolin-4-amineHCT15, MD-MBA-2311.2 (against EZH2)EZH2 inhibitor[3]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67 (% inhibition)Cytotoxic[3]

Based on these SAR trends, the 4-amino group of 6-(Aminomethyl)quinolin-4-amine is a favorable feature for potential anticancer activity. The aminomethyl group at the 6-position could be further modified to optimize activity, for example, by incorporating larger, more complex side chains.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Quinoline derivatives have emerged as a significant class of kinase inhibitors.[8]

Mechanism of Action: Many quinoline-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The nitrogen atom in the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase.

Comparative Data for Selected Quinoline-Based Kinase Inhibitors:

CompoundTarget Kinase(s)IC50 (µM)Reference(s)
Tripolin AAurora A, Aurora B1.5, 7[8]
Bosutinib (SKI-606)Src/Abl(FDA approved)[9]

The structural features of 6-(Aminomethyl)quinolin-4-amine, particularly the 4-amino group, could potentially allow it to interact with the hinge region of certain kinases. Further derivatization of the aminomethyl group could enhance selectivity and potency.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with notable examples being the fluoroquinolone antibiotics.[10]

Structure-Activity Relationship Insights:

  • Substituents at Position 6: In some quinolone series, a fluorine atom at the 6-position is crucial for antibacterial activity. However, studies have shown that replacing this fluorine with an amino group can still result in good activity against Gram-negative and Gram-positive bacteria.[11]

  • Substituents at Position 7: The substituent at the C-7 position significantly influences the antibacterial spectrum and potency. For example, a thiomorpholine group at this position has been associated with good activity against Gram-positive bacteria.[11]

Comparative Data for Selected Antimicrobial Quinoline Derivatives:

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativesS. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli0.12 - >1024[10]
6-aminoquinolone derivativesGram-negative and Gram-positive bacteria0.45 - 0.76 (geometric mean)[11]

The presence of an amino group in the core structure of 6-(Aminomethyl)quinolin-4-amine is a feature shared with some antibacterially active quinolones. This suggests that it could serve as a scaffold for the development of novel antimicrobial agents.

Experimental Protocols for Evaluating Quinoline Derivatives

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Reaction Setup: In a microplate, add the kinase, test compound at various concentrations, and kinase buffer.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Add kinase, buffer, and test compound to plate B Pre-incubate A->B C Add ATP and substrate to initiate reaction B->C D Incubate C->D E Stop reaction and add detection reagent D->E F Measure signal E->F G Calculate IC50 values F->G

Caption: General workflow for a kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • Test compounds

  • 96-well microplates (for broth microdilution) or petri dishes (for agar dilution)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure (Broth Microdilution):

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate wells with bacteria and compound A->C B Standardize bacterial inoculum B->C D Incubate for 16-20 hours C->D E Visually assess for turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

While 6-(Aminomethyl)quinolin-4-amine remains a molecule of potential, the lack of concrete biological data necessitates further investigation. The structural motifs present in this compound suggest that it could be a valuable starting point for the development of novel anticancer, kinase inhibitor, or antimicrobial agents. Future research should focus on synthesizing and screening this compound and its derivatives using the standardized assays outlined in this guide. This will enable a direct and quantitative comparison with existing quinoline-based compounds and will help to elucidate its therapeutic potential. The versatility of the quinoline scaffold ensures that the exploration of new derivatives like 6-(Aminomethyl)quinolin-4-amine will continue to be a fruitful area of research in the quest for new and improved medicines.

References

A comprehensive list of references will be provided upon request, detailing the sources for the structure-activity relationships, comparative data, and experimental protocols cited throughout this guide.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.